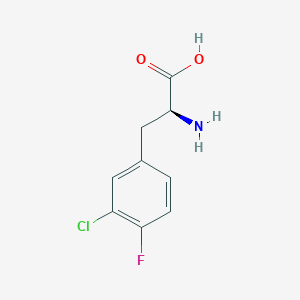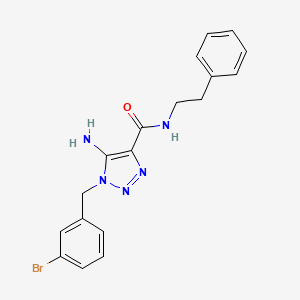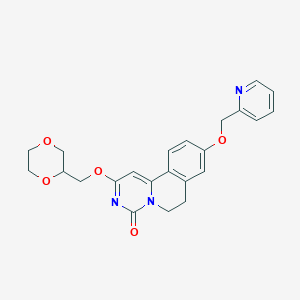![molecular formula C25H22IN3O3 B2481280 (2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 866349-11-3](/img/structure/B2481280.png)
(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide" belongs to a class of organic compounds known for their diverse biological activities. These compounds are part of a broader group of pyranopyridine derivatives synthesized for various pharmacological and chemical studies.
Synthesis Analysis
The synthesis of related pyranopyridine carboxamides typically involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by reactions with aromatic amines. This methodology has led to a wide series of 2-(N-R-phenyl)imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides with notable antimicrobial activities (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of pyranopyridine derivatives, such as the title compound, typically features planar configurations stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Suresh et al., 2007).
Chemical Reactions and Properties
These compounds undergo diverse chemical reactions, forming new derivatives with potential biological activities. Reactions include Michael addition, condensation with formic acid and benzylidene malononitrile, and treatment with acetonitrile derivatives, demonstrating the versatile reactivity of the pyranopyridine core (Thabet et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study conducted by Zhuravel et al. (2005) explored the synthesis and antimicrobial activity of compounds similar to (2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide. The research demonstrated significant antibacterial and antifungal activities, comparable to standard drugs, in various synthesized compounds (Zhuravel et al., 2005).
Synthesis and Transformation in Heterocyclic Chemistry
The work of Kumar and Mashelker (2007) involved the synthesis of novel oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety, suggesting potential for enhanced hypertensive activity (Kumar & Mashelker, 2007). Similarly, Kumar and Mashelker (2006) synthesized novel derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, indicating potential antihypertensive properties (Kumar & Mashelker, 2006).
Magnetic Studies in Coordination Chemistry
Mandal et al. (2011) conducted experimental and theoretical studies on the functionalization reactions of heterocyclic compounds, including 1H-pyrazole-3-carboxamide, leading to insights into the magnetic properties and potential applications in coordination chemistry (Mandal et al., 2011).
Potential in Antitumor and Antioxidant Activities
Bialy and Gouda (2011) synthesized new derivatives of cyanoacetamide, indicating promising antitumor and antioxidant activities. This suggests a potential application of related compounds in medical research (Bialy & Gouda, 2011).
Synthesis of Fused Heterocyclic Compounds
Wang et al. (2012) demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, important for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-5-(hydroxymethyl)-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN3O3/c1-3-16-4-8-19(9-5-16)28-24(31)22-12-21-17(14-30)13-27-15(2)23(21)32-25(22)29-20-10-6-18(26)7-11-20/h4-13,30H,3,14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSQDNXBFMAFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)


